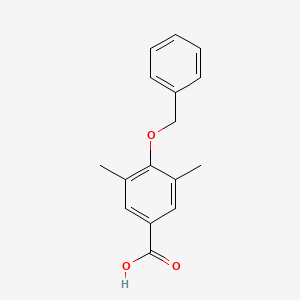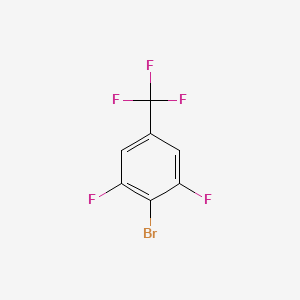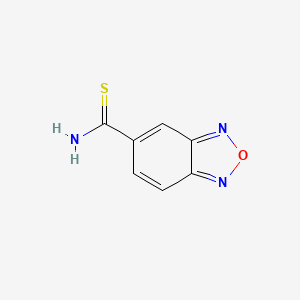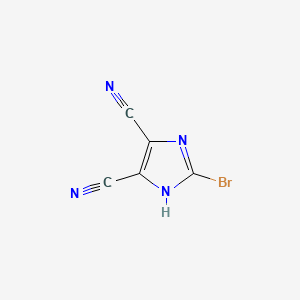
2-Benzyloxy-4-fluorophenylboronic acid
Vue d'ensemble
Description
2-Benzyloxy-4-fluorophenylboronic acid is a derivative of phenylboronic acid, which is a class of compounds known for their diverse applications in organic synthesis and potential biological activities. Phenylboronic acids and their derivatives, such as benzoxaboroles, have been extensively studied due to their ability to form stable complexes with diols and their utility as building blocks in various chemical reactions .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives can involve various strategies. For instance, the synthesis of a frustrated benzoxaborole derivative was achieved through an optimized seven-step process, which resulted in a compound that resisted cyclization due to unfavorable geometry . Similarly, benzosiloxaboroles were synthesized through halogen-lithium exchange reactions followed by silylation or boronation, demonstrating the versatility of phenylboronic acid derivatives in synthetic chemistry . The synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of a related phenylboronic acid further exemplifies the reactivity of these compounds .
Molecular Structure Analysis
Phenylboronic acids can undergo tautomeric rearrangements to form benzoxaboroles, as evidenced by X-ray analyses showing diverse solid-state molecular structures ranging from planar open forms to cyclic oxaborole derivatives . The structure of these compounds can significantly influence their reactivity and interaction with other molecules, as seen in the formation of hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
Phenylboronic acids participate in various chemical reactions. For example, they can catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . They also engage in cascade reactions with arylboronic acids to construct complex molecular skeletons with high selectivity . The reactivity with secondary amines can lead to the formation of benzoxaboroles or boroxins, depending on the amine's structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. For instance, the presence of a B–O–Si linkage in benzosiloxaboroles increases their Lewis acidity compared to their benzoxaborole analogs, enhancing their affinity for diols and bioactivity . The tautomeric equilibrium between phenylboronic acids and benzoxaboroles can be studied using variable-temperature 1H NMR spectroscopy, providing insights into the equilibrium constants and thermodynamics of the process .
Applications De Recherche Scientifique
Anticancer Potential
2-Benzyloxy-4-fluorophenylboronic acid has shown significant potential in experimental oncology. Studies have highlighted its role as an apoptosis inducer in ovarian cancer cells, particularly demonstrating its antiproliferative activity in various cancer cell lines. This is due to its ability to cause cell cycle arrest and activate caspase-3, which are critical mechanisms in cancer cell inhibition (Psurski et al., 2018).
Applications in Fluorescent Probes
The compound has been used in the development of near-infrared fluorescent probes for detecting substances like benzoyl peroxide. This application is crucial for monitoring substances in various biological and environmental samples, showing the versatility of 2-Benzyloxy-4-fluorophenylboronic acid in analytical chemistry (Tian et al., 2017).
Synthesis of Benzoxaboroles
This chemical plays a significant role in the synthesis of benzoxaboroles, compounds that have found various applications including in medicinal chemistry. Benzoxaboroles have been investigated for their biological activities and their ability to bind hydroxyl compounds, which makes them useful as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Contribution to Organic Synthesis
In organic synthesis, 2-Benzyloxy-4-fluorophenylboronic acid serves as a key intermediate for the production of various compounds. Its role in the synthesis of important intermediates like 2-Fluoro-4-bromobiphenyl, which is instrumental in the manufacture of anti-inflammatory and analgesic materials, demonstrates its importance in the field of synthetic chemistry (Qiu et al., 2009).
Potential for pH and Metal Ion Sensing
The compound is also relevant in the design of pH and metal ion sensing probes. Its structure allows for the development of sensors that can effectively detect changes in pH and the presence of specific metal cations (Tanaka et al., 2001).
Other Notable Applications
Additional applications include its use in:
- The synthesis of ferrocenyl compounds, contributing to materials science and organometallic chemistry (Okulov et al., 2015).
- Development of benzosiloxaboroles with potent bioactivity, demonstrating its potential in therapeutic agent development (Brzozowska et al., 2015).
Mécanisme D'action
Target of Action
2-Benzyloxy-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The main target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, 2-Benzyloxy-4-fluorophenylboronic acid undergoes transmetalation, a process where it transfers its boron-bound organic group to palladium . This reaction is facilitated by the boronic acid’s ability to form a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Biochemical Pathways
The primary biochemical pathway involved is the SM cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, contributing to various fields of chemical synthesis .
Result of Action
The result of the action of 2-Benzyloxy-4-fluorophenylboronic acid in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biologically active terphenyls .
Action Environment
The efficacy and stability of 2-Benzyloxy-4-fluorophenylboronic acid are influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Safety data sheets also recommend avoiding dust formation and ensuring adequate ventilation during handling .
Safety and Hazards
Orientations Futures
2-Benzyloxy-4-fluorophenylboronic acid has potential applications in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It can also be used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
Propriétés
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQNCKVOQKEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382196 | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-fluorophenylboronic acid | |
CAS RN |
848779-87-3 | |
| Record name | (2-Benzyloxy-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848779-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















